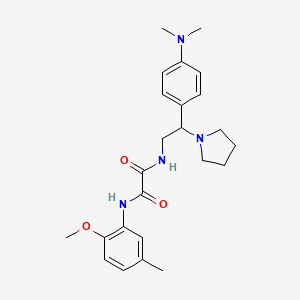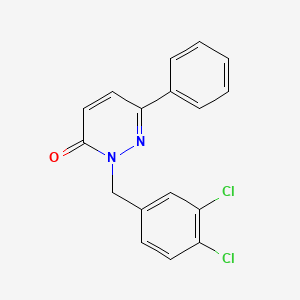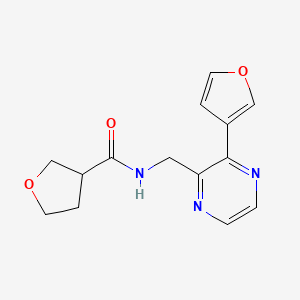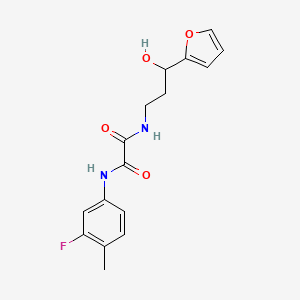
N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide" is a complex organic molecule that may be related to the benzenesulfonamide family, which is known for its diverse biological activities. The benzenesulfonamide moiety is a common feature in many pharmacologically active compounds, and modifications to this core structure can lead to a variety of biological effects.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves multi-step reactions that can include the formation of key intermediates, such as substituted benzaldehydes or hydrazinobenzenesulfonamides, followed by further functionalization to achieve the desired sulfonamide compounds . For example, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides involves the creation of a thiazole ring attached to the benzenesulfonamide core . Similarly, the synthesis of N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives includes the formation of a xanthone structure linked to the sulfonamide group .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is often confirmed using various spectroscopic techniques, including IR, NMR, and X-ray diffraction studies. These techniques can reveal the presence of specific functional groups, the geometry of the molecule, and the dihedral angles between aromatic rings . For instance, the crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide shows π-π interactions and hydrogen-bonding interactions that contribute to the stability of the molecular structure .
Chemical Reactions Analysis
Benzenesulfonamide derivatives can participate in a variety of chemical reactions, depending on their functional groups. For example, Schiff base formation can occur between an amino group on the sulfonamide and an aldehyde or ketone, as seen in the synthesis of Schiff base derivatives . Additionally, the sulfonamide group can act as a ligand for metal coordination, which can lead to the formation of metal complexes with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the core structure. The introduction of electron-donating or electron-withdrawing groups can significantly alter these properties. For instance, the presence of a trifluoromethyl group can increase the lipophilicity of the compound, potentially affecting its biological activity and pharmacokinetic properties .
Case Studies
Several benzenesulfonamide derivatives have been evaluated for their biological activities in various case studies. For example, certain derivatives have shown high-affinity inhibition of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which is significant in the context of neuronal injury . Other derivatives have demonstrated antiproliferative activity against different cancer cell lines, suggesting potential applications in cancer therapy . Additionally, some sulfonamide compounds have been investigated for their antibacterial and cytotoxic properties, further highlighting the therapeutic potential of this class of compounds .
Propiedades
IUPAC Name |
N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-2-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O4S/c1-28-15-8-6-14(7-9-15)24-12-13(10-18(24)25)11-23-29(26,27)17-5-3-2-4-16(17)19(20,21)22/h2-9,13,23H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUSWOINPUVFGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,5-dimethylbenzenesulfonamide](/img/structure/B3000897.png)
![Ethyl 4-[({[3-cyano-4-(3,4-dimethoxyphenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B3000898.png)

![4-{[(3-Methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyrimidine-5-carboxylic acid](/img/structure/B3000906.png)
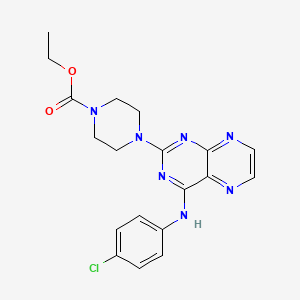
![(E)-4-(Dimethylamino)-N-[3-(2-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl]but-2-enamide](/img/structure/B3000908.png)
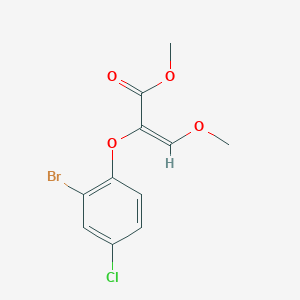

![N-[4-(3-Methylmorpholin-4-yl)phenyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B3000911.png)
![3-{[1-(1,3-Thiazole-4-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B3000912.png)
